
6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one
Übersicht
Beschreibung
6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one, also known as Clomocycline, is a synthetic compound that belongs to the class of tetracycline antibiotics. This compound has been extensively studied for its potential use in scientific research due to its unique chemical properties and biological effects.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one has been extensively studied for its potential use in scientific research due to its unique chemical properties and biological effects. One of the most promising applications of this compound is its potential use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one involves its ability to bind to the bacterial ribosome, thereby inhibiting protein synthesis. This results in the inhibition of bacterial growth and replication. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential use as an anti-cancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one in lab experiments is its ability to inhibit bacterial growth and replication. This makes it a useful tool for studying the mechanisms of bacterial infections and for developing new antibiotics. However, one of the limitations of using this compound in lab experiments is its potential toxicity to human cells. Therefore, caution must be taken when using this compound in cell-based assays.
Zukünftige Richtungen
There are several future directions for the use of 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one in scientific research. One potential direction is its use as an anti-cancer agent. Further studies are needed to determine the efficacy of this compound in treating various types of cancer in animal models and in human clinical trials. Additionally, the potential use of this compound as an antiviral and antimicrobial agent should be further explored. Finally, the development of new analogs of this compound with improved efficacy and reduced toxicity should be pursued.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique chemical properties and biological effects make it a promising candidate for the treatment of various diseases, including cancer and infectious diseases. Further studies are needed to fully explore the potential of this compound in these areas and to develop new analogs with improved efficacy and reduced toxicity.
Eigenschaften
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCWPGMCIHGIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-[Amino-(2,6-dichlorophenyl)methylidene]amino] 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041109.png)

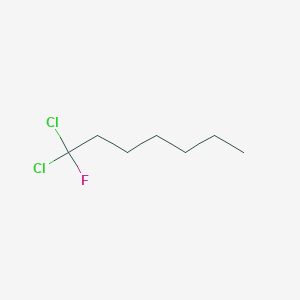
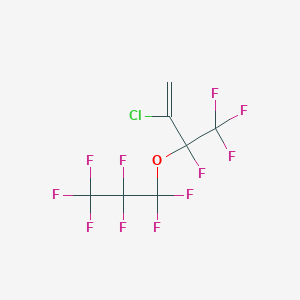
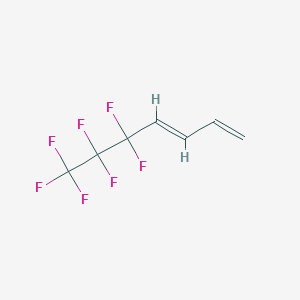

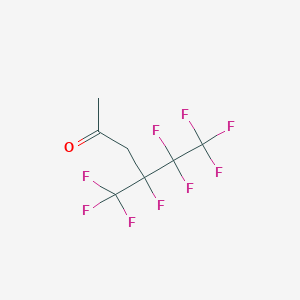


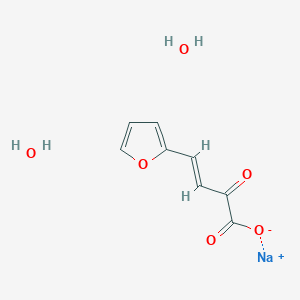
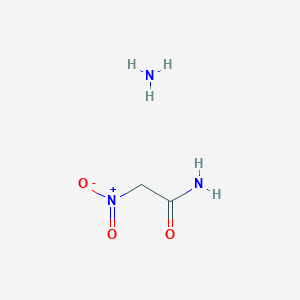


![O1-(3,5-dichlorobenzoyl)-3,5-dibromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzene-1-carbohydroximamide](/img/structure/B3041131.png)